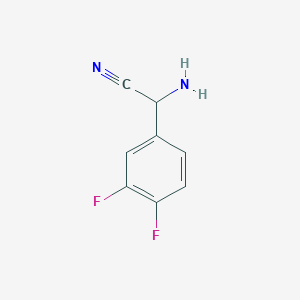

2-Amino-2-(3,4-difluorophenyl)acetonitrile

概要

説明

2-Amino-2-(3,4-difluorophenyl)acetonitrile (DFPAN) is a compound that has been studied extensively in scientific research due to its potential applications in various areas. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds, and has been used in various biochemical and physiological experiments.

科学的研究の応用

Chromatography and Analytical Techniques

The compound plays a role in Hydrophilic Interaction Chromatography (HILIC), a valuable alternative for separating polar, weakly acidic or basic samples. It's notably used in aqueous-organic mobile phases rich in organic solvents like acetonitrile. This technique is pivotal for separating a wide array of compounds, including peptides, proteins, oligosaccharides, drugs, metabolites, and various natural substances. The organic nature of HILIC mobile phases notably enhances ionization in mass spectrometry, making it a popular technique. It's used in combination with various columns and stationary phases, contributing to its versatility for specific separation challenges. The method's adaptability to suit different separation issues and its complementary nature to other chromatographic modes make it integral for complex analytical tasks, such as two-dimensional chromatographic applications (Jandera, 2011).

Spin Labeling in Peptide Studies

2-Amino-2-(3,4-difluorophenyl)acetonitrile has relevance in the domain of spin labeling, particularly involving the paramagnetic amino acid TOAC. This application is crucial for analyzing peptide backbone dynamics and secondary structures. The rigid nature of TOAC, when incorporated into peptides, allows for detailed studies of peptide structures and interactions. Techniques like EPR spectroscopy and others, including X-ray crystallography, CD, fluorescence, NMR, and FT-IR, are used to study these spin-labeled peptides. This technique is vital for investigating the secondary structure of peptides, their interactions with membranes and proteins, and for studying peptides in the context of biologically active compounds and peptide-nucleic acid interactions. The increasing number of publications on TOAC suggests its growing importance in peptide research (Schreier et al., 2012).

Safety and Hazards

特性

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGPLHROHZCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

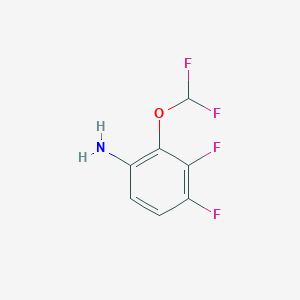

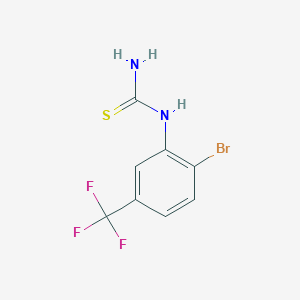

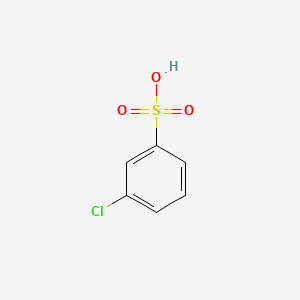

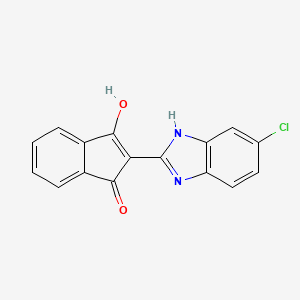

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)